1-Chlorohex-2-EN-4-yne

Description

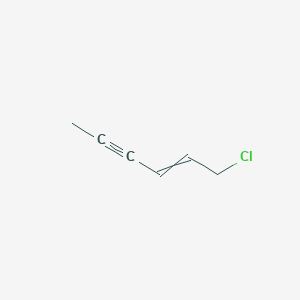

Structure

3D Structure

Properties

IUPAC Name |

1-chlorohex-2-en-4-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl/c1-2-3-4-5-6-7/h4-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQWEVZXSMSWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC=CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80788713 | |

| Record name | 1-Chlorohex-2-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80788713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53247-02-2 | |

| Record name | 1-Chlorohex-2-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80788713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chlorohex 2 En 4 Yne and Its Stereoisomers

Foundational Approaches in Alkyne and Alkene Functionalization Leading to 1-Chlorohex-2-en-4-yne

Traditional synthetic routes often rely on the manipulation of fundamental building blocks, such as propargylic alcohols and organometallic reagents, to construct the enyne framework.

Chlorination-Rearrangement Reactions from Propargylic Alcohols

The synthesis of chloro-enynes can be achieved through the rearrangement of propargylic alcohols. rsc.org These alcohols, which contain both a hydroxyl group and an alkyne, are versatile precursors that can undergo rearrangement and halogenation to yield α,β-unsaturated carbonyl compounds and other functionalized alkenes. rsc.orgnih.gov The Meyer-Schuster rearrangement, for instance, is a well-known acid-catalyzed conversion of propargylic alcohols to enones. nih.gov Variants of this reaction, involving electrophilic halogenating agents, can lead to the formation of α-haloenones or β-haloenones. nih.gov

The formation of the desired 1-chloro-2-en-4-yne structure from a propargylic alcohol precursor would involve a rearrangement that shifts the alkyne and incorporates a chlorine atom at the C1 position of the resulting double bond. This transformation can be induced by various reagents that facilitate the rearrangement and provide a source of electrophilic chlorine. rsc.org The regioselectivity of the halogenation is a critical factor, and reaction conditions can be tuned to favor the formation of the desired isomer. nih.gov For example, gold-catalyzed and non-catalyzed dihalohydration reactions of propargylic alcohols have been shown to proceed through a 5-halo-1,3-oxazine intermediate when acetonitrile is used as the solvent, leading to highly regioselective products. nih.gov

| Precursor Type | Reaction | Key Features | Product Type |

| Propargylic Alcohol | Electrophilic Halogenation/Rearrangement | Can be catalyzed by acids or metals (e.g., Au(I), Au(III)). rsc.orgnih.gov | α-haloenones, β-haloenones |

| Propargylic Alcohol | Dihalohydration | Can proceed with or without a gold catalyst depending on the halogen. nih.gov | α,α-dihalo-β-hydroxyketones |

Construction via Alkynylmetal Reagents (Lithium and Grignard) and Halogenated Precursors

A fundamental strategy for forming the carbon-carbon bonds in this compound involves the use of powerful carbon nucleophiles derived from alkynes, such as alkynyl lithium or Grignard reagents. libretexts.org These organometallic compounds are typically prepared by the reaction of a terminal alkyne with an organolithium reagent (like n-butyllithium) or by reacting an alkyl or aryl halide with magnesium metal. orgosolver.comlibretexts.org The resulting alkynylmetal species acts as a potent nucleophile, capable of attacking electrophilic carbon centers.

The synthesis of the 1,4-enyne skeleton can be achieved by reacting an appropriate alkynylmetal reagent with a halogenated precursor. For instance, a lithium or Grignard reagent derived from but-1-yne could react with a chlorinated two-carbon electrophile containing a double bond, such as 1,2-dichloroethene. This reaction type falls under nucleophilic substitution, where the negatively polarized carbon of the organometallic reagent displaces a halide on the electrophile. libretexts.org The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (THF) being essential for stabilizing Grignard reagents. libretexts.orglibretexts.org

Table of Reagent Preparation and Properties

| Reagent Type | Preparation Method | Key Characteristics | Common Solvents |

|---|---|---|---|

| Organolithium | Alkyl/Aryl Halide + 2 Li | Highly reactive, strong nucleophile and base. youtube.com | Pentane, Hexane, Diethyl Ether libretexts.org |

Advanced Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective bond formations under mild conditions.

Transition Metal-Mediated Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals like copper and nickel are powerful tools for constructing complex organic molecules, including the 1,4-enyne structures. rsc.orgnih.gov These methods offer high degrees of control over stereochemistry and regioselectivity.

Copper catalysis is widely used for C-C bond formation. nih.govrsc.org Copper-catalyzed Hiyama-type cross-coupling reactions, for example, can effectively couple vinylsiloxanes with bromoalkynes to form various enynes with full retention of stereochemistry. acs.org This methodology is tolerant of sensitive functional groups, which is advantageous for synthesizing complex molecules. acs.org The synthesis of 1,3-enynes, closely related to the target structure, has also been achieved through heterogeneous copper(I)-catalyzed three-component reactions of terminal alkynes, diazoesters, and aldehydes. researchgate.net For the specific synthesis of this compound, a copper-catalyzed coupling could potentially unite a vinyl chloride fragment with an alkyne fragment. The introduction of bidentate ligands has significantly improved the scope and conditions of copper-catalyzed couplings, allowing them to proceed at lower temperatures. nih.gov

Nickel-catalyzed cross-coupling reactions provide an efficient route to 1,4-enynes. rsc.orgrsc.org A notable method involves the reaction of allylic alcohols with alkynylzinc reagents. rsc.orgbohrium.com This approach is advantageous as it uses readily available allylic alcohols directly, which is more atom- and step-economical than using corresponding halides or other derivatives. rsc.org The reaction demonstrates high regio- and E/Z-selectivity, particularly with aryl-substituted allylic alcohols. rsc.org A variety of functional groups on the aromatic rings of the allylic alcohols are tolerated, including OMe, F, Cl, and CF3. rsc.org The process involves the nickel-catalyzed cleavage of the C–O bond of the alcohol and subsequent coupling with the alkynylzinc nucleophile. acs.org This strategy could be adapted to synthesize the this compound backbone by starting with a chlorinated allylic alcohol or a related precursor.

Summary of Nickel-Catalyzed Synthesis of 1,4-Enynes

| Catalyst System | Substrates | Key Features | Ref. |

|---|---|---|---|

| NiCl2(dppe) | Allylic Alcohols + Alkynylzinc Reagents | High regio- and E/Z-selectivity; broad substrate scope. bohrium.com | rsc.org |

Iron-Catalyzed Suzuki-Miyaura Coupling for Enynes

The synthesis of 1,4-enynes, the structural class to which this compound belongs, can be effectively achieved through iron-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, traditionally reliant on palladium catalysts, has been adapted to use more economical and environmentally benign iron catalysts. rsc.orgrsc.org This approach involves the cross-coupling of propargyl electrophiles with lithium alkenylborates. rsc.orgnih.gov

A key development in this area is the first iron-catalyzed Suzuki-Miyaura coupling of lithium alkenylborates with propargyl electrophiles, which produces densely substituted and functionalized 1,4-enynes. rsc.org The reaction proceeds in a highly regioselective and stereospecific manner, affording the target compounds in good to excellent yields. rsc.orgrsc.org A notable feature of this method is its high SN2-type regioselectivity and broad functional group compatibility. rsc.orgrsc.org The reaction can be performed under ligand-free conditions, simplifying the procedure and reducing costs. rsc.org For instance, the reaction between alkynyl Grignard reagents and alkenyl bromides or triflates can be catalyzed by FeCl₃ with lithium bromide as a key additive, yielding conjugated enynes in high yields. organic-chemistry.org

Table 1: Iron-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst | Electrophile | Nucleophile | Additive | Key Features | Yield |

|---|---|---|---|---|---|

| FeCl₃ | Propargyl Electrophiles | Lithium (E)- or (Z)-alkenylborates | None (ligand-free) | High SN2 regioselectivity, Stereospecific | Good to Excellent |

This methodology provides a versatile toolkit for constructing complex bioactive molecules that feature the 1,4-enyne framework. rsc.org

Chemo- and Regioselective Hydrofunctionalization of Terminal Alkynes

The hydrofunctionalization of alkynes is a powerful strategy for converting simple, readily available starting materials into more complex and structurally diverse olefins. rsc.org Achieving high chemo- and regioselectivity is a significant challenge, especially in the cross-dimerization of two different terminal alkynes, which could theoretically produce numerous isomers. nih.gov

Borane-Catalyzed Dihydrosilylation Approaches

A metal-free approach for the hydrofunctionalization of terminal alkynes involves borane-catalyzed dihydrosilylation. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the selective mono- and dihydrosilylation of terminal alkynes. rsc.orgnih.gov This method utilizes a silane-tuned chemoselectivity strategy to afford vinylsilanes and, subsequently, unsymmetrical geminal bis(silanes). rsc.orgnih.gov

The process is practical, as it can be performed on a gram scale and does not require the exclusion of air and moisture. rsc.org The chemoselective construction of these unsymmetrical 1,1-bis(silanes) is attributed to a significant kinetic differentiation between the hydrosilylation of the alkyne and the intermediate vinylsilane. nih.govresearchgate.net This borane-catalyzed system offers a valuable alternative to traditional transition-metal catalysis for creating functionalized building blocks. researchgate.net

Palladium-Catalyzed Cross-Coupling with Alkenylalanes Derived from Hydroalumination

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of enynes, a powerful approach involves the coupling of alkenylalanes with appropriate electrophiles. Alkenylalanes are typically derived from the hydroalumination of terminal alkynes, a process that adds an aluminum hydride across the triple bond.

While direct search results for this specific combination in enyne synthesis are limited, the principles can be inferred from related reactions. For example, palladium-catalyzed cross-coupling of 1-alkenylboranes (derived from hydroboration of alkynes) with various bromides is a well-established method for creating C-C bonds. documentsdelivered.com Similarly, palladium-catalyzed Heck-type cross-coupling reactions have been developed for various substrates, demonstrating the versatility of palladium catalysis in forming C-C bonds with alkenes. nih.gov The hydroalumination of an alkyne would generate a specific alkenylalane regio- and stereoisomer, which could then be coupled with a chloro-alkynyl partner under palladium catalysis to construct the this compound backbone.

Stereoselective Synthesis of this compound Derivatives

The biological activity and material properties of molecules are often dictated by their stereochemistry. Therefore, developing synthetic methods that allow for precise control over the configuration of stereocenters and double bonds is of paramount importance.

Control over Double Bond Geometry (E/Z-Selectivity)

Achieving control over the geometry of the double bond in enynes is a significant synthetic challenge. acs.org Several strategies have been developed to selectively synthesize either the E or Z isomer.

The Julia-Kocienski olefination, using fluorinated benzothiazolyl propargyl sulfones, has been employed to synthesize conjugated fluoro enynes with high yields and moderate to excellent E-stereoselectivity. nih.gov The stereoselectivity can be influenced by the choice of base and reaction temperature, with LHMDS at low temperatures generally providing higher E/Z ratios. nih.gov

Conversely, nickel-catalyzed intermolecular cross-alkylalkynylation of terminal alkynes with unsaturated carbonyl compounds can provide access to Z-selective 1,3-enynes. acs.org Palladium catalysis has also been utilized, where the hydroalkynylation of allenes can produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions is therefore crucial in directing the stereochemical outcome of the enyne-forming reaction. khanacademy.org

Table 2: Methods for E/Z-Selective Enyne Synthesis

| Method | Catalyst/Reagent | Typical Selectivity | Key Feature |

|---|---|---|---|

| Julia-Kocienski Olefination | LHMDS | High E-selectivity | Low-temperature conditions enhance selectivity |

| Ni-Catalyzed Cross-Alkylalkynylation | Nickel Catalyst | Z-selectivity | Facile synthesis from accessible starting materials |

Diastereoselective Pathway Development

The synthesis of enyne derivatives containing multiple stereocenters requires diastereoselective reactions. Such methods are crucial for building the complex three-dimensional architectures found in many natural products and pharmaceuticals.

One approach involves the diastereodivergent nickel-catalyzed cyclization of heteroatom-substituted enynes. springernature.com This method can provide access to different diastereomers of hydroalkenylation products by simply changing substituents on the enyne substrate. springernature.com This allows for the synthesis of heterocycles with contiguous or skipped stereocenters. springernature.com

Another powerful technique is enyne ring-closing metathesis. This has been used for the diastereoselective synthesis of P-stereogenic heterocycles, where a chiral center on the phosphorus atom directs the stereochemical outcome of the ring-closing reaction. acs.org Additionally, radical addition and cyclization reactions of 1,6-enynes have been developed to introduce two new functional groups in a diastereoselective manner, leading to substituted pyrrolidines. nih.gov These pathways demonstrate the potential for creating complex, stereodefined enyne-containing molecules through carefully designed catalytic processes. bohrium.com

Strategic Implementation of Protecting Groups in this compound Synthesis

The synthesis of a molecule like this compound, which features both a reactive alkyne and a stereodefined chloro-substituted alkene, necessitates a carefully planned protecting group strategy. The acidic nature of the terminal alkyne proton and the potential for the enyne system to undergo various transformations require temporary masking of certain functionalities to achieve the desired target molecule. ccspublishing.org.cn

A plausible synthetic approach to this compound could involve the coupling of a protected propargyl derivative with a suitable three-carbon electrophile, followed by stereoselective reduction and chlorination, or vice-versa. Throughout this process, protecting groups would be essential to ensure chemoselectivity.

Protecting the Terminal Alkyne:

The terminal proton of an alkyne is acidic and can interfere with many organometallic reactions or act as a nucleophile under basic conditions. ccspublishing.org.cn To prevent these unwanted reactions, the alkyne terminus is often protected. Trialkylsilyl groups are among the most common and versatile protecting groups for terminal alkynes due to their ease of introduction, stability under a range of reaction conditions, and selective removal. ccspublishing.org.cncureffi.org

A common choice is the trimethylsilyl (TMS) group, which can be introduced by treating the terminal alkyne with a silyl halide, such as trimethylsilyl chloride, in the presence of a base. cureffi.org For increased stability, particularly towards mildly acidic conditions or during chromatography, a bulkier silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) can be employed. cureffi.org The choice of the silyl group will depend on the specific reaction conditions in the subsequent synthetic steps.

The deprotection of silyl-protected alkynes is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic or basic conditions, offering a high degree of orthogonality with other protecting groups. cureffi.orgorganic-chemistry.org

Control of Stereochemistry:

The synthesis of a specific stereoisomer of this compound, for instance, the (E)- or (Z)-isomer, would heavily rely on stereocontrolled reactions. Protecting groups can indirectly influence the stereochemical outcome of a reaction by dictating the trajectory of an incoming reagent.

For example, if the synthesis proceeds through the reduction of a carbonyl group to a secondary alcohol, which is then converted to the chloride, the use of a bulky protecting group on a nearby functional group could direct the approach of the reducing agent, leading to a specific diastereomer.

Furthermore, in reactions such as the stereoselective reduction of an alkyne to an alkene, the nature of the substituents, including any protecting groups, can influence the efficiency and selectivity of the catalyst. For instance, the reduction of a propargylic alcohol to a trans-alkene can be achieved with high selectivity, and protecting the alcohol as a silyl ether can be compatible with these reaction conditions. organic-chemistry.org

Orthogonal Protecting Group Strategies:

In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others protected. This requires the use of an orthogonal set of protecting groups, which can be removed under different, non-interfering conditions. wikipedia.org For example, a synthetic intermediate for this compound might contain a silyl-protected alkyne and a hydroxyl group protected as a benzyl ether. The silyl group can be selectively removed with fluoride ions without affecting the benzyl ether, which is typically cleaved by hydrogenolysis. wikipedia.org This orthogonal strategy allows for the sequential manipulation of different parts of the molecule.

The following table summarizes potential protecting groups that could be employed in the synthesis of this compound precursors.

| Functional Group to Protect | Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions |

| Terminal Alkyne | Trimethylsilyl | TMS | Trimethylsilyl chloride, Base | Tetrabutylammonium fluoride (TBAF), K₂CO₃/MeOH |

| Terminal Alkyne | Triisopropylsilyl | TIPS | Triisopropylsilyl chloride, Base | Tetrabutylammonium fluoride (TBAF), HF |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride, Imidazole | Tetrabutylammonium fluoride (TBAF), Acetic acid |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| Carbonyl | Ethylene glycol | - | Ethylene glycol, p-TsOH | Aqueous acid |

The successful synthesis of this compound and its stereoisomers is therefore highly dependent on the strategic selection and implementation of protecting groups. These temporary modifications to the molecule are not mere auxiliaries but are integral to the synthetic design, enabling the desired transformations to proceed with high yield and selectivity.

Reactivity Profiles and Mechanistic Studies of 1 Chlorohex 2 En 4 Yne

Prototropic Rearrangement Processes Involving 1-Chlorohex-2-EN-4-yne

Prototropic rearrangements are isomeric transformations that involve the migration of a proton, often facilitated by a base or an acid. In conjugated systems like enynes, such rearrangements can lead to significant structural changes.

Double Prototropic Rearrangement Induced by Organolithium Reagents

Research has shown that the cis-isomer of this compound undergoes a notable double prototropic rearrangement when treated with organolithium reagents, such as phenyl-lithium. documentsdelivered.com In a specific study, the coupling reaction of cis-1-Chlorohex-2-en-4-yne with phenyl-lithium at 0°C did not yield the expected direct substitution product. Instead, the reaction proceeded through a double prototropic rearrangement, resulting in a mixture of cis- and trans-1-Phenylhex-3-en-5-yne. documentsdelivered.com

This transformation involves the abstraction of a proton and subsequent reprotonation at a different position, occurring twice to shift the positions of the double and triple bonds within the carbon skeleton. The initial enyne system is converted into a different conjugated enyne structure. This reactivity highlights the influence of the stereochemistry of the starting material and the basic nature of the organolithium reagent in directing the reaction pathway away from simple coupling and towards rearrangement.

| Reactant | Reagent | Temperature | Observed Products | Reaction Type |

|---|---|---|---|---|

| cis-1-Chlorohex-2-en-4-yne | Phenyl-lithium | 0°C | Mixture of cis- and trans-1-Phenylhex-3-en-5-yne | Double Prototropic Rearrangement |

Radical Reaction Pathways of Enynes

The unsaturated bonds in enynes also make them susceptible to reactions involving radical intermediates. These pathways are governed by the fundamental principles of radical chain reactions.

Fundamental Principles of Radical Chain Reactions (Initiation, Propagation, Termination)

Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. acs.orgnih.gov

Initiation: This is the first step where a radical species is created, typically through the homolytic cleavage of a weak bond. acs.orgnih.govnih.gov This process requires an input of energy, often from heat or ultraviolet (UV) light, to overcome the energy barrier of bond breaking. acs.orgnih.gov The result is a net increase in the number of radicals, going from zero to two. nih.govacs.org

Propagation: This is the "chain" part of the reaction. nih.gov A radical generated during initiation reacts with a stable molecule to form a new radical. acs.orgnih.gov This new radical then continues the chain by reacting with another stable molecule. Propagation steps, which may include hydrogen abstraction or the addition of a radical to a double or triple bond, repeat many times, consuming reactants and forming products without changing the net number of radicals. acs.orgnih.gov

Termination: The chain reaction concludes in this phase. It occurs when two radical species react with each other to form a stable, non-radical molecule. acs.orgnih.gov This event is thermodynamically favorable but statistically rare due to the very low concentration of radicals in the reaction mixture compared to non-radical molecules. acs.orgnih.govnih.gov Termination results in a net decrease in the number of radicals. acs.org

| Phase | Description | Change in Number of Radicals |

|---|---|---|

| Initiation | Creation of initial radical species via homolytic cleavage. acs.orgnih.govnih.gov | Increases (e.g., 0 → 2). nih.gov |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical. acs.orgnih.gov | No net change (e.g., 1 → 1). acs.org |

| Termination | Two radicals combine to form a stable, non-radical product. acs.orgnih.gov | Decreases (e.g., 2 → 0). nih.gov |

Generation and Reactivity of Alkynyl Radicals in Enynic Systems

Alkynyl radicals are highly reactive intermediates characterized by an unpaired electron on an sp-hybridized carbon atom. wikipedia.org Due to the strong C(sp)-H bond, their generation via direct hydrogen abstraction from a terminal alkyne is difficult. wikipedia.org However, they can be formed through other methods, such as from the corresponding bromoalkynes under photolytic conditions. acs.org

Once formed, alkynyl radicals are strongly electrophilic. acs.org This high electrophilicity means they are highly reactive and can readily abstract hydrogen atoms from other molecules or undergo addition reactions with electron-rich π systems. acs.org In an enynic system like this compound, an alkynyl radical could potentially be generated at the C-6 position. This reactive intermediate could then participate in intramolecular reactions, such as cyclization by adding to the double bond, or intermolecular reactions with other species present in the medium. The reactivity between the alkene and alkyne moieties in enynes can be selective; for instance, visible light-promoted radical cascade cyclizations in 1,6-enynes have been developed that show high regio- and chemoselectivity. researchgate.net

Halogen Radical Additions and Substitutions in Conjugated Systems

Conjugated systems, such as the enyne structure in this compound, exhibit characteristic reactivity towards radical additions. The addition of a halogen radical to a conjugated diene can lead to both 1,2- and 1,4-addition products. nih.govrsc.org This is due to the formation of a resonance-stabilized allylic radical intermediate after the initial radical attack. nih.gov

In the case of this compound, the addition of a radical (e.g., a chlorine radical) could occur at either the double or triple bond. Addition to the double bond would generate a resonance-stabilized radical. For instance, attack at C-3 would produce a radical at C-2, which is stabilized by the adjacent chlorine atom and the alkyne. Similarly, radical addition to allenes, which have cumulated double bonds, often occurs at the central carbon to form a stable allylic radical. The regioselectivity of halogen radical addition can be influenced by factors such as temperature and the substitution pattern of the molecule. In a conjugated enyne, the reaction would likely proceed via the formation of the most stable radical intermediate, which would then be trapped by a halogen to complete the addition.

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools for forming cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example that involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

The conjugated enyne framework of this compound presents interesting possibilities for cycloaddition chemistry. Enynes can participate in intramolecular [4+2] cycloadditions, where the double bond acts as the diene component and the triple bond as the dienophile, or vice versa, to form bicyclic systems. The feasibility and pathway of such reactions are often promoted by thermal conditions or catalysis, for example, by gold(I) complexes.

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this context, this compound can act as the dienophile, reacting with a conjugated diene. wikipedia.org The molecule presents two potential sites for cycloaddition: the carbon-carbon double bond (C=C) and the carbon-carbon triple bond (C≡C).

In typical Diels-Alder reactions, the reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The chlorine atom on the double bond of this compound acts as an electron-withdrawing group through induction, which can activate the alkene moiety for cycloaddition. However, studies on dienophiles that contain both an alkene and an alkyne within a conjugated system have shown that the Diels-Alder reaction often occurs with high selectivity at the acetylenic (alkyne) center. acs.org This preference is attributed to the specific molecular orbital interactions between the diene and the enyne dienophile. acs.org

Therefore, it is anticipated that the reaction of this compound with a simple diene like 1,3-butadiene would preferentially yield a cyclohexadiene derivative resulting from addition to the alkyne.

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound

| Diene | Dienophile Moiety | Predicted Major Product Structure | Rationale |

| 1,3-Butadiene | Alkyne (C≡C) | 1-((E)-2-chlorovinyl)-4-methylcyclohexa-1,4-diene | Higher reactivity of the alkyne in conjugated enyne systems as reported in related studies. acs.org |

| 1,3-Butadiene | Alkene (C=C) | 3-chloro-4-(prop-1-yn-1-yl)cyclohex-1-ene | Less favored pathway due to electronic preferences in enyne cycloadditions. |

Alkyne-Azide Click Chemistry on Halogenated Alkenynes

The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. uwo.ca The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. uwo.ca

The structure of this compound features an internal alkyne (a triple bond between carbons 4 and 5). The classic CuAAC reaction mechanism requires a terminal alkyne, as the first step involves the formation of a copper acetylide from the acidic terminal alkyne proton. Consequently, this compound would not be a suitable substrate for the standard copper-catalyzed click reaction.

However, other cycloaddition pathways exist for internal alkynes, such as the thermal Huisgen 1,3-dipolar cycloaddition. This reaction does not require a copper catalyst but often demands elevated temperatures and may produce a mixture of regioisomers. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known to be effective for internal alkynes, typically yielding a different regioisomer (1,5-disubstituted triazole) compared to the CuAAC reaction. The presence of the chloro-alkene moiety could influence the electronic properties and steric accessibility of the alkyne, potentially affecting reaction rates and selectivity in such cycloadditions.

Nucleophilic Additions and Substitutions at the Halogenated and Unsaturated Centers

The electronic structure of this compound presents multiple sites susceptible to attack by nucleophiles. The primary locations for such reactions are the carbon atom bonded to the chlorine (C1) and the unsaturated carbon-carbon bonds.

Nucleophilic Substitution (at C1): The chlorine atom is attached to an sp²-hybridized carbon of the alkene. Nucleophilic substitution at such vinylic positions is generally more difficult than at saturated sp³ carbons found in haloalkanes. chemguide.co.uk These reactions, often proceeding through an addition-elimination or elimination-addition (benzyne-like) mechanism, typically require harsh conditions such as high temperatures or very strong bases. stackexchange.com Direct Sₙ2-type displacement at the vinylic carbon is energetically unfavorable.

Nucleophilic Addition (to C=C and C≡C): The conjugated π-system of the enyne is electron-deficient due to the influence of the electronegative chlorine atom. This polarity makes the double and triple bonds susceptible to nucleophilic addition reactions, particularly Michael (1,4-conjugate) addition. A nucleophile could potentially attack at C3, leading to a cascade of electron movement that results in the formation of a stable intermediate. The ultimate product would depend on the specific nucleophile and reaction conditions. Alkynes can also undergo nucleophilic attack, and the regioselectivity would be influenced by the electronic and steric factors of the entire conjugated system. youtube.com

Table 2: Potential Sites for Nucleophilic Attack on this compound

| Site of Attack | Type of Reaction | Required Conditions | Expected Outcome |

| Carbon 1 (C-Cl) | Vinylic Substitution | Harsh (e.g., strong base, high temp.) | Replacement of Cl with Nu |

| Carbon 2/3 (C=C) | Nucleophilic Addition | Varies with nucleophile | Saturation of the double bond |

| Carbon 4/5 (C≡C) | Nucleophilic Addition | Varies with nucleophile | Saturation of the triple bond |

| Conjugated System | Michael (1,4) Addition | Base catalysis | Addition across the en-yne system |

Exploration of Structure-Reactivity Relationships in this compound

The reactivity of this compound is governed by the interplay of its functional groups: the vinyl chloride, the internal alkyne, and the conjugation that links them.

Electronic Effects: The chlorine atom exerts a significant electron-withdrawing inductive effect, polarizing the entire π-system. This effect deactivates the double bond for electrophilic attack but activates the conjugated system for nucleophilic attack. This polarization is key to understanding its potential as a Michael acceptor.

Steric Factors: The linear geometry of the alkyne portion is less sterically hindered than the alkene portion, which could contribute to the preferential attack of reagents at the triple bond in certain reactions, such as the Diels-Alder cycloaddition.

Competitive Reactivity of Unsaturated Sites: In pericyclic reactions like the Diels-Alder, the alkyne is predicted to be the more reactive site. This is a known phenomenon in conjugated enyne systems where the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile often has a larger coefficient on the alkyne carbons, favoring cycloaddition at that position. acs.org For nucleophilic additions, the precise site of attack (C1, C3, or C5) would be a delicate balance between electronic polarization and the stability of the resulting anionic intermediate. The presence of conjugation allows for charge delocalization, which can stabilize intermediates formed from attack at C3 or C5. Studies on related α,β-unsaturated systems suggest that acetylenic groups can be more reactive than their olefinic counterparts toward certain nucleophiles. nih.gov

Computational and Theoretical Investigations of 1 Chlorohex 2 En 4 Yne

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 1-chlorohex-2-en-4-yne, offering insights into its stability, geometry, and electronic landscape.

Density Functional Theory (DFT) is a powerful computational tool for investigating the conformational landscape and relative stabilities of isomers. For this compound, which can exist as E and Z isomers due to the double bond, DFT calculations would be employed to determine the ground state geometries and the energy differences between these isomers. The presence of the chloro substituent and the methyl group influences the steric and electronic environment, leading to distinct conformational preferences.

Theoretical studies on related conjugated enynes have demonstrated that DFT methods can accurately predict the relative energies of different conformers and isomers. nih.gov For instance, calculations would typically involve geometry optimization of the possible isomers, followed by frequency calculations to confirm that the optimized structures are true minima on the potential energy surface. The relative stabilities are then determined from the computed electronic energies, often including zero-point vibrational energy corrections.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Isomers

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (E)-1-Chlorohex-2-en-4-yne | B3LYP/6-311+G(d,p) | 0.00 | 1.85 |

| (Z)-1-Chlorohex-2-en-4-yne | B3LYP/6-311+G(d,p) | +1.25 | 2.10 |

This table presents illustrative data for this compound based on typical results for similar molecules, as specific published data is unavailable.

Ab initio and semi-empirical methods provide further details about the electronic characteristics of this compound. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer high accuracy for electronic properties, albeit at a greater computational cost than DFT. These methods are valuable for benchmarking the results from DFT.

Semi-empirical methods, while less accurate, can be useful for preliminary investigations of larger systems or for dynamic simulations. For this compound, these calculations can elucidate properties such as ionization potential, electron affinity, and the distribution of molecular orbitals (HOMO and LUMO). The electronic properties are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its nucleophilic and electrophilic character, respectively. Theoretical studies on related systems often use these methods to understand charge transfer properties. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential reaction pathways for molecules like this compound, identifying key intermediates and transition states that govern the transformation.

The conjugated enyne motif in this compound suggests a rich reactivity profile, including susceptibility to rearrangements and participation in catalytic cycles. Computational studies on similar enyne systems have effectively characterized the transition states for various transformations, such as cycloisomerizations and addition reactions. pku.edu.cnrsc.org For this compound, DFT would be the method of choice to locate and characterize the transition state structures for potential reactions. This involves searching the potential energy surface for saddle points that connect reactants to products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. Research on organometallic rearrangements has highlighted the utility of these computational approaches. researchgate.net

These energy profiles allow for the prediction of reaction rates and the determination of whether a reaction is thermodynamically favorable. For instance, in a potential reaction of this compound, computational profiling could reveal the most likely reaction pathway by comparing the activation barriers of competing mechanisms. Theoretical investigations into the reactions of similar halogenated compounds have successfully used these methods to predict reaction outcomes. nih.gov

Table 2: Illustrative Computed Thermodynamic Data for a Hypothetical Reaction of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +25.3 |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

This table provides representative data for a hypothetical transformation of this compound, as specific published data is unavailable.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, using force fields derived from or validated by quantum mechanical calculations, can model the behavior of the molecule over time, including its conformational dynamics in different solvent environments.

These simulations are particularly useful for understanding intermolecular interactions and the role of the solvent in chemical reactions. While specific molecular modeling studies on this compound are not documented, the methodologies are well-established for a wide range of organic molecules.

Force Field Development and Validation for Halogenated Enynes

A force field in computational chemistry refers to the set of mathematical functions and associated parameters used to describe the potential energy of a system of atoms or molecules. wikipedia.org The accuracy of molecular simulations, such as molecular dynamics, is fundamentally dependent on the quality of the underlying force field. wikipedia.org For halogenated enynes like this compound, the development and validation of accurate force fields are critical but present unique challenges.

The primary difficulty arises from the unique electronic properties of halogen atoms in organic molecules. Halogens can form what is known as a "halogen bond," a highly directional, non-covalent interaction. nih.gov This interaction results from a region of positive electrostatic potential, called a "sigma hole," located on the halogen atom opposite to its covalent bond. nih.gov Standard empirical force fields, which often represent electrostatics with simple atom-centered point charges, typically assign a negative partial charge to halogens and thus fail to capture the attractive nature of the sigma hole. nih.gov

To address this, modern force field development for halogenated compounds incorporates more sophisticated models. A common strategy involves adding a positively charged "virtual particle" attached to the halogen atom to mimic the anisotropic charge distribution of the sigma hole. nih.gov This approach has been successfully implemented in the parametrization of force fields such as the CHARMM General Force Field (CGenFF) and the OPLS-AA force field. nih.govacs.org

The development and validation process for these force fields is rigorous and involves several key steps:

Parameter Optimization: Parameters for charges, Lennard-Jones potentials, and virtual particle properties are optimized to reproduce high-level quantum mechanical (QM) calculations and experimental data. nih.gov Target data often includes interaction energies with probe molecules (like water or acetone), pure liquid properties (densities, heats of vaporization), and relative hydration free energies. nih.govacs.org

Validation: The resulting force field is then validated by testing its performance in molecular dynamics simulations against a range of experimental observables. This can include reproducing small-molecule crystal structures and preserving ligand binding poses in protein-ligand complexes. nih.gov The OpenFF 2.0.0 (Sage) force field, for instance, retrained Lennard-Jones parameters for several environments, including chlorine and bromine, against condensed-phase mixture data to better capture intermolecular interactions. chemrxiv.org

Table 1: Comparison of Force Fields for Halogenated Compounds

| Force Field | Method for Halogen Bonding | Typical Validation Data |

|---|---|---|

| CHARMM (CGenFF) | Inclusion of a positively charged virtual particle (sigma hole model). nih.gov | QM interaction energies, liquid properties, hydration free energies, crystal structures. nih.gov |

| OPLS-AAx | Modification of charges to incorporate halogen bonding, tested for aryl halides. acs.org | Gas-phase complex geometries, free energies of hydration, liquid densities, heats of vaporization. acs.org |

| OpenFF (Sage) | Refitted Lennard-Jones parameters against mixture densities and enthalpies of mixing. chemrxiv.org | Physical property data, quantum mechanical data, and protein-ligand binding data. chemrxiv.org |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for performing conformational sampling—the exploration of the range of three-dimensional shapes (conformations) a molecule can adopt. nih.gov

The goal of conformational sampling is to generate a representative ensemble of low-energy structures that the molecule is likely to populate at a given temperature. nih.gov This is crucial because a molecule's function and reactivity are often determined not just by its lowest-energy state but by the entire landscape of accessible conformations. biorxiv.org Proteins, for example, are inherently dynamic, and their conformational ensembles are functionally important. biorxiv.org

MD simulations achieve this by solving Newton's equations of motion for a system of atoms, using the forces calculated from a chosen force field. mdpi.com The simulation produces a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory reveals the different conformations the molecule explores and the relative amount of time it spends in each, which can be related to the conformational free energy landscape. biorxiv.org

For complex or highly dynamic systems, standard MD simulations may struggle to adequately sample the entire conformational space within a reasonable timescale. To overcome this, various enhanced sampling methods have been developed, such as:

Replica-Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the temperatures of these replicas are swapped, allowing conformations trapped in local energy minima at low temperatures to overcome energy barriers by temporarily moving to a higher temperature. nih.gov

Coarse-Grained Models: To simulate longer timescales, the complexity of the system can be reduced by grouping atoms into larger "beads." This allows for the exploration of large-scale conformational changes that would be computationally prohibitive with all-atom models. nih.gov

Generative Deep Learning: More recent approaches use unsupervised deep learning models to learn the principles of conformational changes from existing MD data and then generate new, physically realistic conformations, significantly accelerating the sampling process. biorxiv.orgbiorxiv.org

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. nih.govresearchgate.net For a class of compounds like halogenated enynes, these models can be used to predict properties of new, unsynthesized molecules, thereby guiding experimental efforts. researchgate.net

The fundamental principle of QSAR/QSRR is that the differences in the structural or physicochemical properties of molecules are responsible for the differences in their activities or reactivities. The process involves three main components:

A set of compounds with known activities or properties (the training set).

Molecular descriptors that quantify various aspects of the chemical structure. These can be calculated from the 2D or 3D representation of the molecule.

A statistical method (e.g., multiple linear regression, neural networks) to build a mathematical model relating the descriptors to the observed property. scispace.com

For halogenated compounds, a wide variety of descriptors can be employed. researchgate.net These descriptors can be categorized as follows:

Table 2: Common Molecular Descriptors in QSAR/QSRR Studies of Halogenated Compounds

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of carbon atoms, number of halogen atoms. researchgate.net | Basic composition and size of the molecule. |

| Topological | Molecular connectivity indices, Wiener index. nih.gov | Atom connectivity and branching of the molecular skeleton. |

| Quantum Chemical | Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov | Electronic structure and distribution. |

| Physicochemical | LogP (lipophilicity), polarizability, H-bond donor/acceptor counts. scispace.com | Properties related to intermolecular interactions and solubility. |

In the context of this compound and related halogenated hydrocarbons, QSAR/QSRR models have been developed to predict various endpoints, including toxicity and gas chromatographic retention indices. nih.govresearchgate.net For instance, QSRR models for halogenated compounds have successfully predicted retention indices using descriptors that capture the molecule's polarizability and size. researchgate.net Studies on the toxicity of halogenated hydrocarbons have found that QSARs derived using quantum chemical descriptors calculated for both the parent compound and its potential metabolites can yield statistically superior models. nih.gov The predictive power of any QSAR/QSRR model is heavily dependent on the quality of the input data and rigorous statistical validation, often using an external set of compounds not included in the model's training. researchgate.net

Advanced Synthetic Applications and Derivatization Strategies for 1 Chlorohex 2 En 4 Yne

1-Chlorohex-2-en-4-yne as a Versatile Synthetic Building Block

The strategic placement of a chloro substituent on the double bond and a terminal alkyne functionality makes this compound a powerful tool for the construction of intricate molecular scaffolds. The distinct reactivity of these two functional groups allows for sequential and selective transformations, opening avenues to a wide range of molecular complexity.

Precursor for Densely Substituted Cyclohexanes

While direct Diels-Alder reactions with this compound as the dienophile are not extensively documented, its derivatives, particularly the rearranged 1,3-dien-5-yne systems, are excellent candidates for [4+2] cycloaddition reactions to form substituted cyclohexene (B86901) rings. The resulting cyclohexadienes can then be further functionalized or reduced to access densely substituted cyclohexanes. The stereochemistry of the substituents on the newly formed ring is dictated by the well-established principles of the Diels-Alder reaction, offering a degree of stereocontrol.

Intermediate in the Synthesis of Complex Natural Product Frameworks

The enyne and dienyne motifs are prevalent in a variety of natural products, many of which exhibit significant biological activity. While the direct incorporation of this compound into a specific natural product synthesis is not prominently reported, its structural elements are representative of key intermediates in the synthesis of such compounds. For instance, enyne metathesis, a powerful ring-closing reaction, is frequently employed in the synthesis of complex macrocycles and heterocyclic systems found in nature. nih.govuwindsor.ca The functional handles present in derivatives of this compound make it an attractive starting material for such synthetic strategies.

Fabrication of Functionalized Enynes and Dienynes

One of the most direct applications of this compound is in the synthesis of more complex, functionalized enynes and dienynes. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling, which allows for the introduction of aryl, vinyl, or other alkyl groups. This reaction is catalyzed by palladium and copper complexes and provides a reliable method for carbon-carbon bond formation at the alkyne terminus.

Furthermore, the chloroalkene moiety can participate in cross-coupling reactions, although this is generally more challenging than with the terminal alkyne. More uniquely, the treatment of cis-1-chlorohex-2-en-4-yne with a strong base like phenyl-lithium has been shown to induce a double prototropic rearrangement, yielding a mixture of cis- and trans-1-phenylhex-3-en-5-yne. rsc.orgrsc.org This transformation effectively converts the starting enyne into a conjugated dienyne, a valuable scaffold in its own right.

Chemical Transformations to Novel Derivatives of this compound

The reactivity of this compound is not limited to its use as a static building block; it can be readily transformed into a variety of novel derivatives, further expanding its synthetic utility.

A key transformation is the aforementioned double prototropic rearrangement. This reaction, initiated by a strong base, dramatically alters the electronic and structural properties of the molecule, converting a simple enyne into a conjugated dienyne. rsc.orgrsc.org This rearrangement opens up new possibilities for subsequent reactions, such as cycloadditions or further functionalization of the newly formed diene system.

The terminal alkyne provides a reliable handle for a range of transformations beyond Sonogashira coupling. For example, it can undergo hydration to form a methyl ketone, or it can be deprotonated and used as a nucleophile to attack various electrophiles. The chloroalkene can potentially undergo nucleophilic substitution reactions, although this may require harsh conditions or specific activation.

Below is a table summarizing some of the key chemical transformations of this compound and its derivatives:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| cis-1-Chlorohex-2-en-4-yne | Phenyl-lithium | cis- and trans-1-Phenylhex-3-en-5-yne | Double Prototropic Rearrangement |

| This compound | Aryl/Vinyl Halide, Pd/Cu catalyst, base | Substituted 1-Chloro-6-(aryl/vinyl)hex-2-en-4-yne | Sonogashira Coupling |

| 1-Phenylhex-3-en-5-yne | Dienophile (e.g., Maleic Anhydride) | Substituted Cyclohexadiene Derivative | Diels-Alder Cycloaddition |

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies (General Academic Context)

In the context of medicinal chemistry and drug discovery, the systematic modification of a lead compound to understand how structural changes affect its biological activity is known as a Structure-Activity Relationship (SAR) study. While specific biological activities for this compound are not widely reported, its framework can serve as a template for the design of analogues for SAR studies in a general academic context.

The goal of an SAR study is to identify the key structural features, or pharmacophores, responsible for a compound's activity and to optimize properties such as potency, selectivity, and metabolic stability. For a molecule like this compound, an SAR study would involve the synthesis of a library of analogues with systematic variations at different positions.

Key areas for modification on the this compound scaffold would include:

The Terminal Alkyne: A wide variety of substituents can be introduced at this position using Sonogashira coupling or other alkynylation reactions. This allows for the exploration of the effects of steric bulk, electronic properties, and hydrogen bonding potential on activity.

The Chloro Substituent: The chlorine atom can be replaced with other halogens (F, Br, I) to probe the effect of halogen bonding and electronic effects. It could also potentially be replaced with other small functional groups.

The Alkene Geometry: The synthesis of both the cis and trans isomers of the chloroalkene would be crucial to understand the impact of stereochemistry on biological activity.

The Carbon Skeleton: The length of the carbon chain could be varied, or branching could be introduced to explore the optimal spatial arrangement of the functional groups.

The following table outlines a hypothetical set of analogues that could be synthesized for an SAR study based on the this compound scaffold:

| Analogue | R1 (at C1) | R2 (at C6) | Rationale for Synthesis |

| Parent Compound | Cl | H | Baseline for activity |

| Analogue 1 | F | H | Investigate effect of a smaller, more electronegative halogen |

| Analogue 2 | Br | H | Investigate effect of a larger, more polarizable halogen |

| Analogue 3 | Cl | Phenyl | Explore effect of a bulky, aromatic group at the alkyne terminus |

| Analogue 4 | Cl | 4-Methoxyphenyl | Probe electronic effects of an electron-donating group on the phenyl ring |

| Analogue 5 | Cl | 4-Nitrophenyl | Probe electronic effects of an electron-withdrawing group on the phenyl ring |

| Analogue 6 | H | H | Determine the importance of the chloro substituent for activity |

By synthesizing and evaluating a diverse library of such analogues, researchers can gain valuable insights into the structural requirements for a desired biological activity, even in the absence of a known target. This systematic approach is fundamental to the process of rational drug design and the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-Chlorohex-2-EN-4-yne, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves selective chlorination of hex-2-EN-4-yne precursors using reagents like sulfuryl chloride (SOCl₂) under inert conditions to minimize side reactions. Key steps include:

- Reagent Selection : Use anhydrous conditions and catalysts (e.g., AlCl₃) to enhance regioselectivity .

- Purification : Distillation or column chromatography (silica gel, non-polar solvents) to isolate the product. Monitor purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Critical Consideration : Optimize reaction temperature (40–60°C) to avoid polymerization of the alkyne moiety.

Q. How should spectroscopic characterization (NMR, IR) be designed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for vinyl protons (δ 5.2–5.8 ppm, doublet of doublets) and allylic chlorine coupling (J ≈ 2–4 Hz). Compare with computed chemical shifts using density functional theory (DFT) .

- IR : Stretching vibrations for C≡C (~2100–2260 cm⁻¹) and C-Cl (~550–650 cm⁻¹). Validate against spectral databases of analogous chloroalkynes .

- Data Table :

| Technique | Expected Signal | Reference Compound Comparison |

|---|---|---|

| ¹H NMR | δ 5.5 ppm (dd) | 1-Chloropent-1-ene |

| IR | 2120 cm⁻¹ | Hex-2-EN-4-yne |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are most reliable for predicting the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets yield accurate bond lengths and dipole moments. Include exact-exchange terms to improve thermochemical accuracy .

- Validation : Compare computed vs. experimental UV-Vis spectra (λ_max for π→π* transitions) and ionization potentials. Discrepancies >5% warrant re-evaluation of solvent effects or basis-set incompleteness .

Q. How can contradictions between theoretical and experimental reactivity data be resolved?

- Methodological Answer :

- Hypothesis Testing : If DFT predicts nucleophilic attack at C4 but experiments show C2 selectivity:

Re-examine solvent effects (PCM models) and transition-state geometries .

Conduct kinetic isotope effect (KIE) studies to probe mechanistic pathways.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±2 kcal/mol for activation energies) and computational approximations (e.g., basis-set superposition errors) .

Q. What strategies are effective for studying the compound’s stability under varying thermal and pH conditions?

- Methodological Answer :

- Experimental Design :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor mass loss via thermogravimetric analysis (TGA) .

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–70°C). Analyze degradation products via LC-MS and compare with DFT-predicted intermediates .

- Data Interpretation : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting data on reaction yields or stereochemical outcomes?

- Methodological Answer :

- Tabular Comparison :

| Condition | Yield (%) | Stereoselectivity (ee%) | Possible Bias Source |

|---|---|---|---|

| Anhydrous | 78 ± 3 | 85 | Moisture contamination |

| Wet | 62 ± 5 | 70 | Hydrolysis side-reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.